molecular formula C11H8N2O2 B3192383 Methyl 7-cyanoindolizine-2-carboxylate CAS No. 62456-10-4

Methyl 7-cyanoindolizine-2-carboxylate

Cat. No.: B3192383
CAS No.: 62456-10-4
M. Wt: 200.19 g/mol
InChI Key: MQVKPYVPJSEPHN-UHFFFAOYSA-N
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Description

“Methyl 7-cyanoindolizine-2-carboxylate” is a chemical compound . It incorporates a carboxyl functional group, CO2H . The name carboxyl comes from the fact that a carbonyl and a hydroxyl group are attached to the same carbon .


Synthesis Analysis

A series of 2-substituted and 2,3-disubstituted 5-cyanoindolizine derivatives were conveniently synthesized by a one-pot tandem reaction under mild conditions in moderate yields . The reaction mechanism was proposed . The synthesis of compounds containing a cyano group is important .


Molecular Structure Analysis

The carbon and oxygen in the carbonyl are both sp2 hybridized which give a carbonyl group a basic trigonal shape . The hydroxyl oxygen is also sp2 hybridized which allows one of its lone pair electrons to conjugate with the pi system of the carbonyl group .


Chemical Reactions Analysis

Indolizine (pyrrolo [1,2- a ]pyridine), one of the most important N -fused heterocycles, plays key roles in medicinal and materials chemistry . The synthesis of compounds containing a cyano group is important . Previously, a novel tandem reaction of α,β-unsaturated esters with aldehydes to synthesize indolizine, imidazo [1,2- a ]pyridine, imidazo [1,5- a ]pyridine, and pyrido [1,2- a ]benzimidazole derivatives was reported .


Physical and Chemical Properties Analysis

Carboxylic acids are organic compounds which incorporate a carboxyl functional group, CO2H . The name carboxyl comes from the fact that a carbonyl and a hydroxyl group are attached to the same carbon . The carbon and oxygen in the carbonyl are both sp2 hybridized which give a carbonyl group a basic trigonal shape .

Mechanism of Action

Indolizine derivatives are potential inhibitors of vascular endothelial growth factor (VEGF), calcium entry blockers, potential central nervous system depressants, 5-HT3 receptor antagonists, phosphodiesterase V inhibitors, histamine H3 receptor antagonists, cardiovascular agents, and PLA2 inhibitors .

Safety and Hazards

The safety data sheet for a similar compound, “Methyl indole-7-carboxylate”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Indolizine derivatives have drawn much attention owing to their possible usage as dyes for dye-sensitized solar cells (DSSC) or organic light-emitting devices (OLEDs) . Cyano-substituted indoles are key building units embedded in lead compounds currently being developed as estrogen receptor ligands, hepatitis C virus inhibitors, or therapeutic agents for cardiovascular diseases .

Properties

CAS No.

62456-10-4

Molecular Formula

C11H8N2O2

Molecular Weight

200.19 g/mol

IUPAC Name

methyl 7-cyanoindolizine-2-carboxylate

InChI

InChI=1S/C11H8N2O2/c1-15-11(14)9-5-10-4-8(6-12)2-3-13(10)7-9/h2-5,7H,1H3

InChI Key

MQVKPYVPJSEPHN-UHFFFAOYSA-N

SMILES

COC(=O)C1=CN2C=CC(=CC2=C1)C#N

Canonical SMILES

COC(=O)C1=CN2C=CC(=CC2=C1)C#N

Origin of Product

United States

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